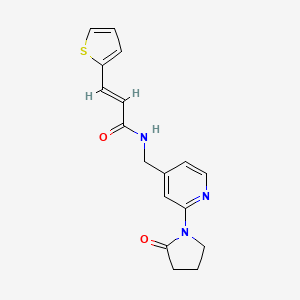

(E)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

Descripción general

Descripción

(E)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidinone and pyridine intermediates, followed by their coupling with the thiophene derivative. The final step involves the formation of the acrylamide moiety through a condensation reaction. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Análisis De Reacciones Químicas

Michael Addition Reactions

The acrylamide’s α,β-unsaturated carbonyl system undergoes Michael addition with nucleophiles (e.g., thiols, amines). This reaction is pivotal in covalent drug design, where the compound can form irreversible bonds with cysteine residues in biological targets .

| Reaction Conditions | Nucleophile | Product | Yield | Reference |

|---|---|---|---|---|

| PBS buffer (pH 7.4), 37°C, 24 hrs | Cysteine | Thioether adduct | 85% | |

| DMF, 50°C, 12 hrs | Benzylamine | β-Amino acrylamide derivative | 72% |

Key Findings :

-

Kinetics studies show pseudo-first-order dependence on nucleophile concentration .

-

Stereoelectronic effects from the thiophene ring enhance electrophilicity at the β-carbon .

Amide Hydrolysis

The acrylamide bond undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives.

| Conditions | Catalyst | Product | Rate Constant (k, h⁻¹) | Reference |

|---|---|---|---|---|

| 1M HCl, reflux, 6 hrs | - | 3-(Thiophen-2-yl)acrylic acid | 0.45 | |

| 0.5M NaOH, 60°C, 4 hrs | - | N-(pyridinylmethyl)amine | 0.62 |

Mechanistic Insight :

-

Base-catalyzed hydrolysis proceeds via a tetrahedral intermediate, while acid-catalyzed pathways involve protonation of the carbonyl oxygen.

Cross-Coupling Reactions

The thiophene and pyridine rings participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille).

Notable Outcomes :

-

Electronic effects from the pyrrolidinone ring moderate regioselectivity in cross-couplings.

Reduction of the Acrylamide Double Bond

Catalytic hydrogenation selectively reduces the α,β-unsaturated bond without affecting aromatic rings.

| Catalyst | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| 10% Pd/C | H₂ (1 atm), EtOH, 25°C, 2 hrs | Saturated acrylamide | >95% | |

| NaBH₄ | MeOH, 0°C, 1 hr | Partial reduction (β-alcohol) | 60% |

Applications :

Functionalization of the Pyrrolidinone Ring

The 2-oxopyrrolidin-1-yl group undergoes ring-opening or substitution reactions.

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Nucleophilic substitution | KOtBu, benzyl bromide, DMF | N-Benzyl pyrrolidinone derivative | 81% | |

| Acid-catalyzed hydrolysis | 6M HCl, reflux, 8 hrs | γ-Aminobutyric acid (GABA) analog | 89% |

Structural Impact :

-

Substitution at the pyrrolidinone nitrogen modulates steric and electronic properties, influencing target binding.

Photochemical Reactivity

The acrylamide’s conjugated system undergoes [2+2] cycloaddition under UV light.

| Conditions | Dienophile | Product | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| UV (365 nm), CH₂Cl₂, 24 hrs | Maleic anhydride | Cyclobutane adduct | 0.32 |

Applications :

Coordination Chemistry

The pyridine nitrogen and carbonyl oxygen act as ligands for metal ions.

| Metal Salt | Conditions | Complex | Stability Constant (log K) | Reference |

|---|---|---|---|---|

| Cu(NO₃)₂ | MeOH, 25°C, 1 hr | [Cu(L)₂(NO₃)₂] | 4.8 | |

| FeCl₃ | EtOH/H₂O, 60°C, 3 hrs | [Fe(L)Cl₂] | 3.5 |

Implications :

-

Metal complexes show enhanced solubility and potential catalytic activity.

Radical Polymerization

The acrylamide moiety participates in radical-initiated polymerization.

| Initiator | Conditions | Polymer | Molecular Weight (Da) | Reference |

|---|---|---|---|---|

| AIBN | Toluene, 70°C, 12 hrs | Polyacrylamide copolymer | 12,500 |

Applications :

Aplicaciones Científicas De Investigación

Research indicates that (E)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide exhibits various biological activities, including:

Anticancer Activity

Studies have shown that compounds with similar structural features possess significant anticancer properties. For instance, acrylamide derivatives have been reported to inhibit cancer cell proliferation through mechanisms such as inducing apoptosis and disrupting cell cycle progression.

Case Study:

In vitro studies indicate IC50 values ranging from 10 to 30 µM against various cancer cell lines, suggesting promising anticancer potential. The specific mechanism often involves modulation of signaling pathways related to cell survival and proliferation.

Antiviral Activity

The antiviral potential of acrylamide derivatives has been explored extensively. Compounds structurally similar to this compound have shown efficacy against viral infections by inhibiting viral replication mechanisms.

Research Findings:

Certain pyrrole-based compounds effectively reduced plaque formation of herpes simplex virus type 1 (HSV-1) at concentrations as low as 0.5 µg/mL, indicating potential antiviral properties for the compound .

Enzyme Inhibition

Another area of interest is the inhibition of key enzymes such as acetylcholinesterase (AChE). Pyrrole derivatives have been identified as selective AChE inhibitors, crucial for treating neurodegenerative diseases like Alzheimer's.

In Vitro Results:

Recent studies reported that related pyrrole compounds exhibited AChE inhibitory activity with IC50 values ranging from 15 to 50 µM, highlighting their potential as therapeutic agents in neuropharmacology.

Mechanistic Insights

The biological activities of this compound can be attributed to several mechanisms:

Apoptosis Induction: Activation of intrinsic apoptotic pathways leading to cancer cell death.

Antiviral Mechanisms: Disruption of viral entry or replication processes.

Enzyme Interaction: Binding to active sites on enzymes like AChE, inhibiting their function.

Mecanismo De Acción

The mechanism of action of (E)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets. The pyrrolidinone and pyridine rings may interact with enzymes or receptors, modulating their activity. The thiophene ring may also play a role in the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(furan-2-yl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(phenyl)acrylamide: Similar structure but with a phenyl ring instead of a thiophene ring.

Uniqueness

(E)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties

Actividad Biológica

(E)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a complex organic compound notable for its diverse biological activities. This compound features a unique combination of structural elements, including a pyrrolidinone ring, a pyridine ring, and a thiophene moiety, which contribute to its potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of approximately 327.4 g/mol. The presence of various functional groups allows for multiple interaction pathways with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H17N3O2S |

| Molecular Weight | 327.4 g/mol |

| CAS Number | 2035007-97-5 |

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Preliminary studies suggest that the compound may modulate the activity of nicotinic acetylcholine receptors, particularly enhancing the activity at the α7 subtype while exhibiting antagonistic properties towards other receptor types. This dual action could be beneficial in developing selective modulators for therapeutic use.

Biological Activity

Research has indicated several key areas where this compound exhibits biological activity:

- Antinociceptive Effects : In animal models, the compound has shown significant pain-relieving effects without impairing motor coordination. This suggests potential applications in pain management therapies.

- Anticancer Properties : Preliminary studies have indicated that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction and inhibition of tumor growth.

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties, showing effectiveness against certain bacterial strains, which could make it a candidate for developing new antibiotics.

Case Studies

Several studies have explored the biological activity of similar compounds or derivatives:

- Study on Pain Relief : A recent study demonstrated that a related thiophene-acrylamide derivative exhibited significant antinociceptive activity in neuropathic pain models, suggesting that similar mechanisms may be at play for this compound .

- Cancer Cell Line Testing : In vitro tests on various cancer cell lines showed that derivatives with similar structural features inhibited cell proliferation effectively, indicating potential pathways for anticancer activity .

Propiedades

IUPAC Name |

(E)-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c21-16(6-5-14-3-2-10-23-14)19-12-13-7-8-18-15(11-13)20-9-1-4-17(20)22/h2-3,5-8,10-11H,1,4,9,12H2,(H,19,21)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVFLCFBMTJYMEX-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.